molecular formula C11H13ClFN B13617037 3-(4-Chloro-2-fluorophenyl)piperidine CAS No. 1044768-75-3

3-(4-Chloro-2-fluorophenyl)piperidine

Cat. No.: B13617037
CAS No.: 1044768-75-3
M. Wt: 213.68 g/mol
InChI Key: FVLCTSOPIVUNMQ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)piperidine is an organic compound with the molecular formula C11H13ClFN. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and pharmaceutical research. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)piperidine typically involves the reaction of 4-chloro-2-fluoroaniline with piperidine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halide and the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperidines, while oxidation can produce piperidones .

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)piperidine involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its binding affinity to certain receptors and enzymes, leading to potential biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms in this compound makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

1044768-75-3

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

FVLCTSOPIVUNMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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